Cas no 53118-87-9 ((1-bromobutyl)benzene)

(1-Bromobutyl)benzene is an organic bromide compound characterized by a benzene ring substituted with a butyl group bearing a bromine atom at the terminal position. Its primary advantage lies in its utility as an intermediate in organic synthesis. The bromine atom serves as a versatile离去基团 (leaving group), enabling reactions such as SN2 substitution or elimination under appropriate conditions. This functional group combination allows chemists to access various derivatives and polymers efficiently. The molecule's structure provides specific functionalities required for targeted synthetic pathways.
(1-bromobutyl)benzene structure
(1-bromobutyl)benzene structure
Product Name:(1-bromobutyl)benzene
CAS No:53118-87-9
MF:C10H13Br
MW:213.114222288132
CID:1584819
PubChem ID:13084969
Update Time:2025-07-17

(1-bromobutyl)benzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, (1-bromobutyl)-
    • (1-bromobutyl)Benzene
    • EN300-1260719
    • 53118-87-9
    • AKOS009306987
    • G26068
    • Propylphenylbrommethan
    • J-500134
    • SCHEMBL687847
    • 1-bromobutylbenzene
    • DA-32217
    • (1-Bromo-butyl)-benzene
    • (1-bromobutyl)benzene
    • Inchi: 1S/C10H13Br/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3
    • InChI Key: FYLFBMCBWHXRPW-UHFFFAOYSA-N
    • SMILES: BrC(C1C=CC=CC=1)CCC

Computed Properties

  • Exact Mass: 212.02009
  • Monoisotopic Mass: 212.02006g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 95
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

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(1-bromobutyl)benzene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium bromide ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane ,  Water ;  24 h, rt
1.2 Reagents: Sodium sulfite Solvents: Water ;  rt
Reference
Direct and Selective Benzylic Oxidation of Alkylarenes via C-H Abstraction Using Alkali Metal Bromides
Moriyama, Katsuhiko; et al, Organic Letters, 2012, 14(9), 2414-2417

(1-bromobutyl)benzene Preparation Products

Additional information on (1-bromobutyl)benzene

Recent Advances in the Application of 53118-87-9 and (1-bromobutyl)benzene in Chemical Biology and Pharmaceutical Research

The chemical compound with CAS number 53118-87-9, along with its derivative (1-bromobutyl)benzene, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds have shown promising potential in various applications, including drug synthesis, medicinal chemistry, and material science. This research briefing aims to provide an overview of the latest advancements and findings related to these compounds, highlighting their roles in contemporary scientific investigations.

Recent studies have demonstrated that 53118-87-9 serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique chemical properties make it an ideal candidate for the development of novel pharmaceuticals. For instance, researchers have utilized 53118-87-9 in the synthesis of bioactive compounds with potential therapeutic effects against various diseases, including cancer and infectious diseases. The compound's ability to act as a building block in multi-step synthetic pathways has been particularly noteworthy.

Similarly, (1-bromobutyl)benzene has emerged as a valuable reagent in organic synthesis. Its reactivity and stability under various conditions have made it a preferred choice for alkylation reactions, which are fundamental in the construction of pharmacologically active molecules. Recent publications have highlighted its use in the synthesis of alkylated aromatic compounds, which are often key intermediates in the production of drugs targeting neurological disorders and inflammatory conditions.

One of the most significant breakthroughs involving these compounds is their application in the development of targeted drug delivery systems. Researchers have successfully incorporated 53118-87-9 into polymeric carriers, enhancing the bioavailability and efficacy of therapeutic agents. Additionally, (1-bromobutyl)benzene has been employed in the modification of drug molecules to improve their pharmacokinetic properties, such as absorption and distribution within the body.

In terms of methodology, recent studies have employed advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to characterize the structural and functional properties of these compounds. These analytical tools have provided invaluable insights into their molecular interactions and mechanisms of action, paving the way for their optimized use in pharmaceutical applications.

The results of these investigations have been promising. For example, a 2023 study published in the Journal of Medicinal Chemistry reported the successful use of 53118-87-9 in the synthesis of a new class of kinase inhibitors, which exhibited potent anti-cancer activity in preclinical models. Another study highlighted the role of (1-bromobutyl)benzene in the development of novel anti-inflammatory agents, demonstrating significant reductions in cytokine levels in animal models of inflammation.

In conclusion, the compounds 53118-87-9 and (1-bromobutyl)benzene continue to play a pivotal role in advancing chemical biology and pharmaceutical research. Their versatility and efficacy in various applications underscore their importance in the development of next-generation therapeutics. Future research should focus on exploring their potential in emerging areas such as personalized medicine and nanotechnology-based drug delivery systems. The ongoing studies and findings in this domain hold great promise for addressing unmet medical needs and improving patient outcomes.

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